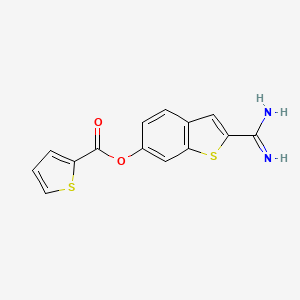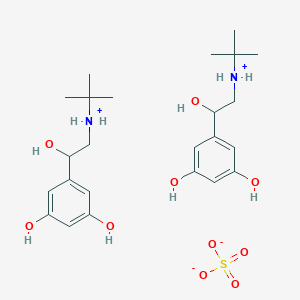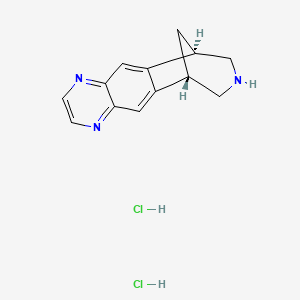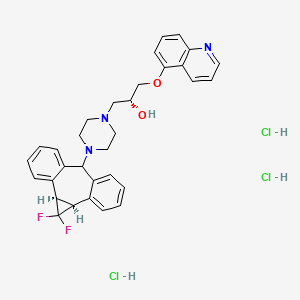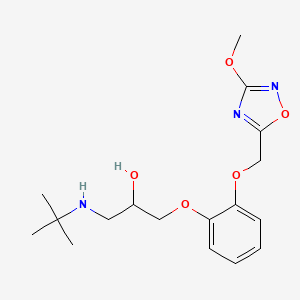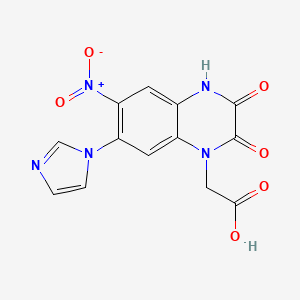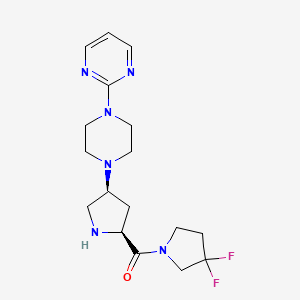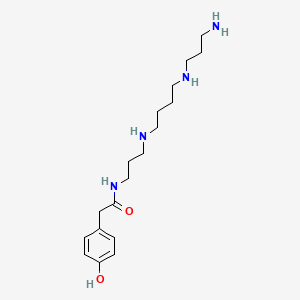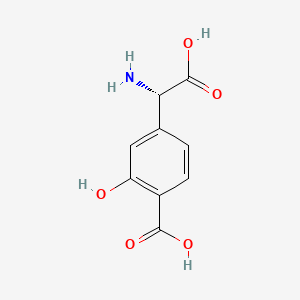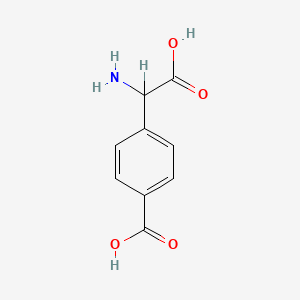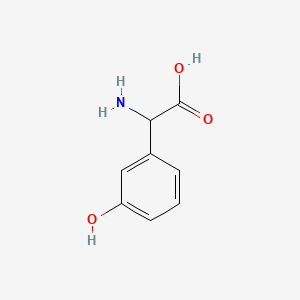![molecular formula C17H19N7OCl2 B1662604 1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea CAS No. 547756-93-4](/img/structure/B1662604.png)
1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance (solid, liquid, color, etc.) and any notable characteristics.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves examining the molecular structure of the compound, including its atomic arrangement and any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include its reactivity with other substances, its stability under various conditions, and any notable reaction mechanisms.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and chemical stability.Wissenschaftliche Forschungsanwendungen
Antiviral and Antimicrobial Applications
- Antiviral Activity : Research on N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine Derivatives shows that they exhibit moderate to high activities against hepatitis B virus (HBV), indicating potential antiviral applications (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
- Antimicrobial Properties : Synthesized pyrazolo[3,4-b]pyridine-based heterocycles were found to have significant antibacterial properties, suggesting their potential as antimicrobial agents (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Anticancer Research
- Anticancer Agents : Studies on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives demonstrate significant antiproliferative effects against various cancer cell lines, indicating their application in anticancer research (Feng et al., 2020).
- Anticonvulsant Activity : Some synthesized pyrazolopyrimidines derivatives show promising anticonvulsant activity, suggesting their potential use in treating convulsive disorders (Thakur, Deshmukh, Jha, & Kumar, 2017).
Photophysical Properties
- Fluorescence Studies : The effect of substituents on the fluorescence properties of pyrazolo[3,4-b]pyridines has been investigated, which could be relevant in the field of material sciences (Patil, Shelar, & Toche, 2011).
Other Applications
- Anti-Inflammatory and Enzyme Inhibitory Activity : Certain pyrazolopyrimidin-4-one derivatives have shown potential as anti-5-lipoxygenase agents and in enzyme inhibition, which could be beneficial in treating inflammation-related diseases (Rahmouni et al., 2016).
Safety And Hazards
This involves examining any known safety concerns or hazards associated with the compound. This could include toxicity data, handling precautions, and disposal guidelines.
Zukünftige Richtungen
This could involve potential future research directions, such as further studies to understand its properties, potential applications, or synthesis of related compounds.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may need to consult scientific literature or databases, or perform experimental studies.
Eigenschaften
CAS-Nummer |
547756-93-4 |
|---|---|
Produktname |
1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea |
Molekularformel |
C17H19N7OCl2 |
Molekulargewicht |
408.3 g/mol |
IUPAC-Name |
1-(3,5-dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea |
InChI |
InChI=1S/C17H19Cl2N7O/c1-4-5-10-6-13(21-16-14(10)9(2)25-26(16)3)23-24-17(27)22-15-11(18)7-20-8-12(15)19/h6-8H,4-5H2,1-3H3,(H,21,23)(H2,20,22,24,27) |
InChI-Schlüssel |
GDFXUTXWCNQTEF-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=NC2=C1C(=NN2C)C)NNC(=O)NC3=C(C=NC=C3Cl)Cl |
Kanonische SMILES |
CCCC1=CC(=NC2=C1C(=NN2C)C)NNC(=O)NC3=C(C=NC=C3Cl)Cl |
Synonyme |
1-[1,3-Dimethyl-4-(2-methylethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]-4-(3,5-dichloro-4-pyridinyl)-semicarbazide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



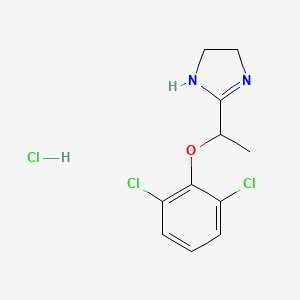
![N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide](/img/structure/B1662523.png)
